molecular formula C7H11IN2 B13953406 2-(iodomethyl)-1-isopropyl-1H-imidazole

2-(iodomethyl)-1-isopropyl-1H-imidazole

Cat. No.: B13953406
M. Wt: 250.08 g/mol
InChI Key: IGRHPTQJFUSPCY-UHFFFAOYSA-N
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Description

2-(iodomethyl)-1-isopropyl-1H-imidazole is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are known for their diverse biological activities and are commonly found in many pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(iodomethyl)-1-isopropyl-1H-imidazole typically involves the iodination of a suitable precursor. One common method is the reaction of 1-isopropyl-1H-imidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the iodomethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(iodomethyl)-1-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl or methylene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Products include hydroxylated or carbonylated imidazoles.

    Reduction Reactions: Products include methyl or methylene-substituted imidazoles.

Scientific Research Applications

2-(iodomethyl)-1-isopropyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(iodomethyl)-1-isopropyl-1H-imidazole involves its interaction with specific molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(chloromethyl)-1-isopropyl-1H-imidazole
  • 2-(bromomethyl)-1-isopropyl-1H-imidazole
  • 2-(fluoromethyl)-1-isopropyl-1H-imidazole

Uniqueness

2-(iodomethyl)-1-isopropyl-1H-imidazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution reactions, allowing for the formation of a wider range of derivatives. Additionally, the isopropyl group provides steric hindrance, influencing the compound’s interaction with biological targets and potentially enhancing its selectivity and potency.

Properties

Molecular Formula

C7H11IN2

Molecular Weight

250.08 g/mol

IUPAC Name

2-(iodomethyl)-1-propan-2-ylimidazole

InChI

InChI=1S/C7H11IN2/c1-6(2)10-4-3-9-7(10)5-8/h3-4,6H,5H2,1-2H3

InChI Key

IGRHPTQJFUSPCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CI

Origin of Product

United States

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